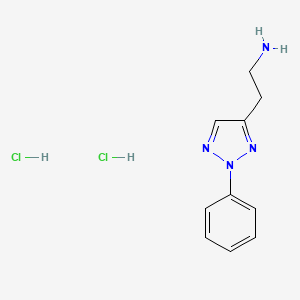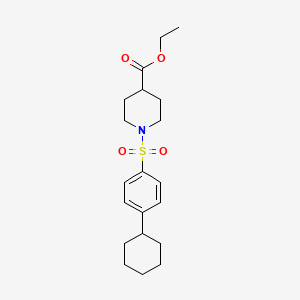
4-(2-(Methylsulfanyl)-6-(4-phenylpiperazino)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Methylsulfanyl)-6-(4-phenylpiperazino)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide is a complex organic compound characterized by a unique structure incorporating several functional groups
Synthetic Routes and Reaction Conditions:
The synthesis involves the use of reagents such as methyl sulfide, phenylpiperazine, and appropriate pyrazine derivatives, often under catalytic conditions to ensure high yields.
Reaction conditions generally include controlled temperatures, the use of solvents like dimethyl sulfoxide (DMSO), and precise pH adjustments.
Industrial Production Methods:
Large-scale production may employ continuous flow reactors to enhance efficiency and control over reaction parameters.
The process optimization aims to maximize yield, minimize by-products, and ensure the purity of the final compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, primarily affecting the sulfur and amine groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the piperazine moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the pyrimidine ring and the phenyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituents: Various halides (Cl, Br) or alkylating agents under different acidic or basic conditions.
Major Products Formed:
The major products depend on the reaction type, but can include sulfoxide derivatives, reduced amines, and various substituted pyrimidines.
Scientific Research Applications
4-(2-(Methylsulfanyl)-6-(4-phenylpiperazino)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide has wide-ranging applications, including:
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Serves as an intermediate in the development of new materials with unique properties.
Biology:
Investigated for its potential as an enzyme inhibitor, affecting various biochemical pathways.
Explored in studies on cellular signaling and molecular interactions.
Medicine:
Potential therapeutic agent due to its ability to interact with specific molecular targets.
Investigated for applications in treating various diseases, including cancer and neurological disorders.
Industry:
Utilized in the manufacture of specialized coatings and materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors.
It may inhibit or modulate the activity of these targets, altering biochemical pathways and cellular processes.
The exact pathways involved can vary, but typically include binding to active sites on enzymes or receptors, disrupting normal functions.
Comparison with Similar Compounds
Other pyrimidine derivatives with similar structural motifs.
Compounds like 4-aminopyrimidine, 4-(2-methylthio) pyrimidine, and various piperazine derivatives.
Uniqueness:
The combination of the methylsulfanyl, 4-phenylpiperazino, and pyrazinecarboxamide groups confers unique chemical reactivity and biological activity.
Its specific structure allows for versatile applications across different scientific disciplines, setting it apart from related compounds.
There you have it—a detailed look at 4-(2-(Methylsulfanyl)-6-(4-phenylpiperazino)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide
Properties
IUPAC Name |
4-[2-methylsulfanyl-6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7OS/c1-29-20-22-17(15-18(23-20)26-11-13-27(14-12-26)19(21)28)25-9-7-24(8-10-25)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H2,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLXEOKDCKPVFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCN(CC2)C(=O)N)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2695448.png)
![N'-(2,4-difluorophenyl)-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2695450.png)
![1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2695451.png)


![2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2695454.png)
![6-(3,4-dichlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2695455.png)

![3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/new.no-structure.jpg)
![4-amino-1-(2-fluoroethyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2695463.png)

![N-(4-bromo-2-methylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2695468.png)
![3-[(3-Chloro-4-methylphenyl)amino]propanoic acid](/img/structure/B2695470.png)

